1,4-Benzenediamine, 2-nitro-N1-phenyl-

Cosmetic Regulation Hair Dye Safety Regulatory Compliance

Formulators of non-oxidative hair dyes face EU regulatory risk-structurally similar 2-Nitro-p-phenylenediamine is Annex II-banned. HC Red No. 1 (CAS 2784-89-6) is the compliant alternative, conditionally authorized under EU Cosmetic Products Regulation Annex III at ≤1% max concentration in finished products. • Regulatory precision: Annex III-listed with 1% limit; eliminates Annex II prohibition risk • Analytical confidence: Validated reverse-phase HPLC method available for purity assessment and batch QC • Supply readiness: Available from stock in R&D to bulk quantities; ambient temperature shipping

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 2784-89-6
Cat. No. B1310069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediamine, 2-nitro-N1-phenyl-
CAS2784-89-6
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2
InChIKeyWHJNKCNHEVCICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzenediamine, 2-nitro-N1-phenyl- Overview


1,4-Benzenediamine, 2-nitro-N1-phenyl- (CAS 2784-89-6), also known as 2-Nitro-4-aminodiphenylamine and HC Red No. 1, is a synthetic organic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol [1]. This nitrated aromatic amine belongs to the class of N-substituted nitro-p-phenylenediamines, which are primarily used as colorants and dye intermediates. The compound is characterized by a p-phenylenediamine core substituted with a phenyl group on the N1 amine and a nitro group at the ortho position relative to this substitution [2]. While it has been identified in industrial contexts for the production of dyes, paints, and rubber products , its most specific and well-documented application is as a direct dye (HC Red No. 1) in non-oxidative hair coloring products, where its use is regulated by the European Union Cosmetic Products Regulation (Annex III) with a maximum authorized concentration of 1% in the finished product [3].

1,4-Benzenediamine, 2-nitro-N1-phenyl-: Regulatory Substitution Risks


The interchangeability of in-class nitro-p-phenylenediamine derivatives is precluded by critical differences in their functional, toxicological, and regulatory profiles. For instance, the structurally simpler analog 2-Nitro-p-phenylenediamine (CAS 5307-14-2), which lacks the N1-phenyl substitution, is not a simple drop-in replacement. While both share a core function as hair dye intermediates, 2-Nitro-p-phenylenediamine is expressly prohibited for use in any cosmetic product marketed in the European Union (Annex II) [1], whereas 1,4-Benzenediamine, 2-nitro-N1-phenyl- is conditionally permitted up to a 1% maximum concentration [2]. Conversely, the non-nitrated analog N-Phenyl-p-phenylenediamine (CAS 101-54-2) lacks the chromophoric nitro group necessary for stable direct dyeing [3]. Even among other nitro dyes, such as HC Blue No. 1 (CAS 2784-94-3), differences in toxicological profiles and structural stability dictate distinct application windows and handling requirements [4]. Therefore, generic substitution based solely on the 'nitro-phenylenediamine' class name is scientifically invalid and carries significant regulatory and performance risks.

1,4-Benzenediamine, 2-nitro-N1-phenyl-: Differentiation Evidence


EU Hair Dye Regulatory Clearance

In the European Union, 1,4-Benzenediamine, 2-nitro-N1-phenyl- (CAS 2784-89-6) is authorized for use in non-oxidative hair dye products with a defined maximum concentration of 1% [1]. This stands in stark contrast to its simpler analog, 2-Nitro-p-phenylenediamine (CAS 5307-14-2), which is entirely prohibited (0% limit) for use in any cosmetic product under Annex II of the same regulation [2]. This regulatory divergence is a critical, non-negotiable differentiator for any scientific procurement decision involving EU-bound or EU-compliant formulations.

Cosmetic Regulation Hair Dye Safety Regulatory Compliance

Nitro Chromophore in Direct Dyeing

The functional performance of 1,4-Benzenediamine, 2-nitro-N1-phenyl- as a direct, non-oxidative hair dye is intrinsically linked to its molecular structure, specifically the presence of the nitro group (NO2) ortho to the secondary amine. This nitro-aromatic amine core forms the chromophoric system responsible for its color [1]. In a class-level comparison, the non-nitrated analog N-Phenyl-p-phenylenediamine (CAS 101-54-2) lacks this crucial nitro group [2]. As a result, it functions primarily as an antioxidant and industrial intermediate rather than a direct colorant, demonstrating that the specific substitution pattern of CAS 2784-89-6 is essential for its primary, intended application.

Direct Dye Chemistry Chromophore Analysis Nitro Dyes

Melting Point and LogP Differences

Key physicochemical properties significantly differentiate 1,4-Benzenediamine, 2-nitro-N1-phenyl- from a primary analog. The target compound exhibits a melting point in the range of 228-231°C , in stark contrast to N-Phenyl-p-phenylenediamine (CAS 101-54-2), which has a reported melting point of 75°C [1]. This difference of over 150°C suggests vastly different handling and formulation requirements, especially in processes involving heat. Additionally, the target compound's higher lipophilicity (calculated LogP 2.60 [2] vs. 0.53 for 2-Nitro-p-phenylenediamine ) indicates a different partitioning behavior, which is critical for predicting its uptake and substantivity in substrates like keratin fibers.

Physicochemical Properties Formulation Science Solubility

1,4-Benzenediamine, 2-nitro-N1-phenyl-: Application Scenarios


EU-Compliant Non-Oxidative Hair Dye Formulation

The most clear and evidence-supported application for 1,4-Benzenediamine, 2-nitro-N1-phenyl- is as a direct dye (HC Red No. 1) in semi-permanent or non-oxidative hair coloring products intended for the European Union market. Its conditional authorization (Annex III) with a 1% maximum concentration [1] is the primary selection driver over prohibited analogs like 2-Nitro-p-phenylenediamine [2]. Procurement decisions for this application are non-negotiable and hinge entirely on this specific regulatory status.

N-Substituted Nitro-p-phenylenediamine Synthesis

This compound serves as a valuable synthetic intermediate for creating more complex, N-substituted nitro-p-phenylenediamine dyes. The N1-phenyl group is a key structural feature that can be leveraged in further derivatization. Patents describe processes for preparing such compounds as dyestuffs, particularly for hair [3]. While the direct industrial applications beyond hair dyes are less documented in primary literature, its role as a building block in the synthesis of various azo dyes is noted [4]. This scenario is most relevant for researchers developing novel dye molecules or optimizing synthetic pathways for existing colorants.

HPLC Analytical Reference Standard

The compound's well-defined properties make it suitable for use as an analytical standard. A validated reverse-phase HPLC method using a Newcrom R1 column and a simple acetonitrile/water/phosphoric acid mobile phase has been demonstrated for its analysis [5]. This application is relevant for quality control laboratories in the dye manufacturing and cosmetic formulation industries, providing a reliable method for purity assessment and quantitation in complex mixtures.

Technical Documentation Hub

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